Dicopper chloride trihydroxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dicopper chloride trihydroxide, also known as this compound, is a useful research compound. Its molecular formula is ClCu2H3O3 and its molecular weight is 213.57 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Agricultural Applications

Pesticide Use

Dicopper chloride trihydroxide has been recognized for its effectiveness as a pesticide. It is particularly beneficial in controlling fungal diseases in crops, such as pistachio trees. Studies have shown that this compound can significantly reduce the incidence of plant pathogens, thereby improving crop yields and quality .

Fungicidal Properties

Research indicates that this compound acts as a fungicide through the release of copper ions, which exhibit antimicrobial properties. It is often used in agricultural practices to protect various plants from fungal infections, contributing to sustainable farming practices .

Animal Nutrition

Feed Additive

this compound is widely used as a nutritional feed additive in livestock diets. It provides a source of copper essential for growth and development in animals. Studies conducted on weanling pigs demonstrated that diets supplemented with this compound resulted in improved average daily gain and overall health without adverse effects .

Safety and Efficacy

A comprehensive literature review involving 94 studies confirmed the safety of this compound for all animal species. The findings indicated no significant differences in metabolic behavior compared to other copper sources like copper sulfate, ensuring its viability as a feed additive .

Catalytic Applications

Catalyst in Organic Synthesis

this compound serves as a catalyst in various organic reactions, particularly in chlorination processes. Its ability to facilitate the chlorination of ethylene has been documented, showcasing its potential for industrial applications in chemical synthesis .

Nanoparticle Formation

Recent advancements have explored the synthesis of this compound nanoparticles through precipitation methods. These nanoparticles exhibit unique properties that enhance their catalytic efficiency in organic reactions, making them valuable for research and industrial applications .

Summary of Applications

| Application Area | Description |

|---|---|

| Agriculture | Effective fungicide for crops; reduces fungal infections; enhances crop yield and quality. |

| Animal Nutrition | Nutritional feed additive; improves growth rates in livestock; safe for various animal species. |

| Catalysis | Catalytic agent in organic synthesis; facilitates chlorination reactions; nanoparticle synthesis. |

Case Study 1: Pesticidal Efficacy

A study conducted on pistachio trees treated with this compound showed a significant reduction in fungal diseases compared to untreated controls. The results indicated enhanced resistance to pathogens and improved fruit quality.

Case Study 2: Animal Growth Performance

In trials with weanling pigs, diets supplemented with this compound at varying concentrations demonstrated improved weight gain and feed efficiency over a control group receiving no copper supplementation.

Case Study 3: Catalytic Performance

Research on the use of this compound nanoparticles as catalysts revealed enhanced reaction rates in chlorination processes compared to bulk materials, highlighting their potential for industrial applications.

常见问题

Basic Research Questions

Q. What are the standard synthesis methods for dicopper chloride trihydroxide, and how do reaction conditions influence product purity?

- Methodology : Two primary synthesis pathways are documented:

- Acidic neutralization : Slowly add a dilute solution of sodium bicarbonate, ammonia, or sodium hydroxide to an acidic copper(II) chloride solution. Stirring must be avoided to prevent dissolution of the product in acidic media .

- Oxygenation : React a non-acidic solution of copper(I) chloride and sodium chloride under controlled oxygenation .

- Key variables : pH control, temperature, and agitation rate directly affect crystallinity and impurity levels. Post-synthesis characterization (e.g., XRD, FTIR) is critical to confirm phase purity.

Q. How is this compound structurally characterized to differentiate it from other copper hydroxychlorides?

- Analytical techniques :

- X-ray diffraction (XRD) : Identifies the atacamite-like crystal structure (orthorhombic system) .

- X-ray photoelectron spectroscopy (XPS) : Confirms the oxidation state of Cu(II) and surface chloride-hydroxide bonding .

- Thermogravimetric analysis (TGA) : Quantifies hydroxyl group loss during thermal decomposition (e.g., ~200–300°C) .

Q. What safety protocols are mandated for handling this compound in laboratory settings?

- Hazard classification : Classified as Acute Tox. 3 (H301: harmful if swallowed) with an acute toxicity estimate (ATE) of 299 mg/kg body weight. Mandatory PPE includes gloves, lab coats, and eye protection. Work must be conducted in fume hoods to prevent inhalation .

Q. How does this compound function as a fungicide, and what are its limitations in agricultural research?

- Mechanism : Releases Cu²⁺ ions that disrupt fungal cell membranes and enzyme systems. Its efficacy depends on pH, humidity, and soil ion exchange capacity.

- Limitations : Low solubility in water reduces bioavailability, requiring formulation optimization (e.g., nanoencapsulation) to enhance delivery .

Q. What analytical methods are used to assess purity and stoichiometry in synthesized batches?

- Inductively coupled plasma mass spectrometry (ICP-MS) : Quantifies Cu and Cl content to verify stoichiometry (Cl₂Cu₄H₆O₆).

- Elemental analysis (EA) : Validates hydrogen and oxygen content, ensuring minimal carbonate or oxide impurities .

Advanced Research Questions

Q. What mechanistic role does this compound play in electrocatalytic CO₂ reduction, and how does its structure evolve during catalysis?

- Methodology :

- Use in situ XPS and operando XRD to monitor Cu oxidation state changes and phase transitions during electrolysis.

- Compare performance metrics (e.g., Faradaic efficiency for ethylene) against other copper-based catalysts .

Q. How can conflicting data on catalytic efficiency across studies be resolved?

- Root causes : Variability in synthesis methods (e.g., residual sodium ions), electrode preparation, or electrolyte composition.

- Resolution : Standardize synthesis protocols and employ surface-sensitive techniques (e.g., TEM-EDX) to correlate microstructure with activity .

Q. What methodologies assess the environmental persistence of this compound in soil systems?

- Approaches :

- Soil leaching experiments : Measure Cu²⁺ mobility under varying pH and organic matter content.

- Microbial toxicity assays : Evaluate impacts on soil microbiota (e.g., dehydrogenase activity inhibition) .

Q. How does this compound stability vary under extreme pH or temperature conditions?

- Experimental design :

- Expose samples to pH 2–12 buffers and analyze dissolution kinetics via UV-Vis spectroscopy.

- Conduct accelerated aging studies (e.g., 60°C for 48 hours) with TGA-MS to track decomposition pathways .

Q. What comparative advantages does this compound offer over other copper hydroxychlorides (e.g., botallackite) in materials science?

属性

CAS 编号 |

1306-85-0 |

|---|---|

分子式 |

ClCu2H3O3 |

分子量 |

213.57 g/mol |

IUPAC 名称 |

dicopper;chloride;trihydroxide |

InChI |

InChI=1S/ClH.2Cu.3H2O/h1H;;;3*1H2/q;2*+2;;;/p-4 |

InChI 键 |

SKQUUKNCBWILCD-UHFFFAOYSA-J |

SMILES |

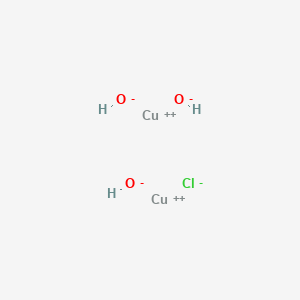

[OH-].[OH-].[OH-].[Cl-].[Cu+2].[Cu+2] |

规范 SMILES |

[OH-].[OH-].[OH-].[Cl-].[Cu+2].[Cu+2] |

Key on ui other cas no. |

1332-65-6 |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

同义词 |

Blitox copper oxychloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。